1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
Description
This compound features a benzo[d]thiazole core substituted with a methylsulfonyl group at the 4-position. A piperazine ring is attached to the thiazole’s 2-position, and a propan-1-one group is linked to the piperazine nitrogen. The compound’s tertiary amine structure (evidenced by its classification in ) suggests moderate basicity, which may affect pharmacokinetic properties like blood-brain barrier penetration .
Properties
IUPAC Name |
1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-3-13(19)17-7-9-18(10-8-17)15-16-14-11(22-15)5-4-6-12(14)23(2,20)21/h4-6H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZKATLEPCNHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperazine Ring: The benzo[d]thiazole core is then reacted with piperazine under appropriate conditions to form the intermediate compound.
Attachment of the Propanone Group: Finally, the intermediate is reacted with a propanone derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tubercular activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies, including molecular docking and in vitro assays, have been conducted to elucidate these mechanisms .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- 6-Chloro and 6-Fluoro Derivatives (): 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 919756-04-0) replaces the methylsulfonyl on benzothiazole with a chloro group and introduces a 4-(methylsulfonyl)phenyl ethanone moiety. This increases molecular weight (450.0 vs. 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one (CAS 941909-05-3) substitutes a fluorine at the 6-position and adds a 4-methoxyphenylthio group. The fluorine’s electronegativity may enhance binding to aromatic residues in target proteins, while the thioether linkage could improve lipophilicity .
Piperazine-Linked Ketone Variations
- Shorter vs. Longer Carbon Chains (): Compound 13 from features a butan-1-one chain, while the target compound has a propan-1-one group. The shorter chain may reduce steric hindrance, improving binding to compact active sites. describes 2-((tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone derivatives.
Urea and Hydrazine Derivatives ()
- Compounds 11a–11o in incorporate urea or hydrazinyl-oxoethyl groups instead of a ketone. These moieties introduce hydrogen-bond donors, which may enhance binding to polar targets like serotonin receptors. However, they also increase molecular weight (e.g., 534.2 for 11g) and could reduce metabolic stability compared to the target’s simpler ketone .
Hybrid Structures with Triazoles ()
- Compounds such as 5i (EI-MS 593.17) and 5j (EI-MS 507.10) feature triazole or benzothiazole-thio groups. These heterocycles add hydrogen-bond acceptors and increase molecular complexity, which might improve anticancer activity but reduce solubility compared to the target’s methylsulfonyl group .
Pharmacological and Physicochemical Insights
- Electron-Withdrawing Effects : The methylsulfonyl group on the benzothiazole in the target compound likely enhances electron withdrawal, stabilizing the thiazole ring and modulating interactions with electron-rich binding pockets. This contrasts with chloro/fluoro derivatives, where halogen electronegativity dominates .
- Solubility and Bioavailability : The target’s methylsulfonyl group improves water solubility compared to phenylsulfonyl or thiophene-containing analogs (e.g., ’s compound with a thiophene-thiazole group). However, it may still face challenges in CNS penetration due to the sulfonyl group’s polarity .
- Synthetic Accessibility : The target compound can be synthesized via analogous alkylation procedures (e.g., ’s reflux with K₂CO₃ in CH₃CN), though the methylsulfonyl substitution may require additional oxidation steps .
Biological Activity
The compound 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its role as a precursor for synthesizing cyclooxygenase-2 (COX-2) inhibitors, as well as its implications in cancer therapy and pain management.
Chemical Structure and Synthesis
The compound features a piperazine ring and a benzo[d]thiazole moiety , both of which are known for their biological activities. The synthesis of this compound typically involves several steps, including the reaction of methylsulfonyl piperazine with appropriate aldehydes to form the desired ketone structure.
Synthesis Overview
- Formation of Piperazine Derivative : Reaction of methylsulfonyl piperazine with a suitable aromatic aldehyde.
- Cyclization : Subsequent cyclization reactions to form the benzo[d]thiazole component.
- Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) are used to purify the final product.
1. Anti-inflammatory Properties
The primary application of This compound lies in its potential as an intermediate in developing COX-2 inhibitors. These inhibitors are crucial for treating inflammatory conditions such as arthritis and other pain-related disorders. The COX-2 enzyme is implicated in the synthesis of prostaglandins, which mediate inflammation and pain responses.
| Compound | Activity | Reference |
|---|---|---|
| 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | Precursor for COX-2 inhibitors | |
| Various Thiazole Derivatives | Anti-inflammatory effects |
2. Anticancer Activity
Research indicates that derivatives of this compound may exhibit significant anticancer properties. The thiazole and piperazine components have been shown to interact with various biological targets, including those involved in cell proliferation and apoptosis.
Case Studies
A study demonstrated that thiazole-piperazine derivatives exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The structure–activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance cytotoxicity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Thiazole-Piperazine Derivative 1 | 1.61 ± 1.92 | MCF-7 |
| Thiazole-Piperazine Derivative 2 | 1.98 ± 1.22 | SW480 |
The mechanism by which these compounds exert their biological effects is still under investigation, but it is believed that they interact with specific receptors involved in pain modulation and cell growth regulation. Docking studies have suggested that these compounds can form critical interactions with opioid receptors, indicating potential analgesic properties.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one?
Answer:
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A general procedure involves refluxing a piperazine derivative (e.g., 4-chlorophenylpiperazine) with a benzo[d]thiazole-bearing electrophile (e.g., 1-(benzo[d]thiazol-2-yl)propan-1-one) in acetonitrile or DMF, using potassium carbonate as a base. Reaction optimization often includes varying solvents, temperatures (e.g., 12–24 h reflux), and stoichiometric ratios to improve yields. Flash chromatography with EtOAc/hexane mixtures is commonly used for purification .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
Answer:
Key techniques include:
- 1H/13C-NMR : To confirm hydrogen and carbon environments, particularly the methylsulfonyl group (δ ~3.0 ppm for S–CH3) and piperazine ring protons (δ ~2.5–3.5 ppm) .
- EI-MS : To verify molecular weight and fragmentation patterns (e.g., m/z 593.17 for triazole-thioether derivatives) .
- Elemental Analysis : To validate C, H, N content (e.g., deviations <0.1% between calculated and observed values) .
Advanced: How can researchers optimize alkylation steps during synthesis to enhance reaction efficiency?
Answer:
Optimization strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution .
- Solvent Selection : Polar aprotic solvents (DMF, CH3CN) improve solubility of intermediates .
- Temperature Control : Prolonged reflux (24 h) ensures complete reaction, but microwave-assisted synthesis may reduce time .
- Workflow Adjustments : In-situ purification via cartridge filtration minimizes side-product formation .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
- Assay Standardization : Compare MIC values against common reference strains (e.g., S. aureus ATCC 25923) to normalize activity metrics .
- Structural Variants : Evaluate substituent effects (e.g., p-chlorophenyl in compound 3b showed 95% inhibition against S. aureus vs. 80% for o-methyl derivatives) .
- Mechanistic Studies : Use molecular docking to correlate electronic properties (e.g., sulfonyl group electronegativity) with target binding (e.g., 5HT1A receptor vs. SERT) .
Advanced: What structural modifications improve the compound’s antimicrobial potency?
Answer:
- Heterocyclic Appendages : Introducing triazole-thioether moieties (e.g., compound 6d) enhances lipophilicity and membrane penetration .
- Substituent Positioning : Para-substituted aryl groups (e.g., p-Cl in 3b) increase steric complementarity with bacterial enzyme active sites .
- Hybridization : Benzothiazole-piperazine-triazole hybrids (e.g., compound 5j) synergize multiple pharmacophores for broad-spectrum activity .
Advanced: How can structure-activity relationship (SAR) studies guide anticancer derivative design?
Answer:
- Core Modifications : Replace the propan-1-one linker with ethanone to reduce steric hindrance (e.g., compound 5i with 60.69% C content showed higher cytotoxicity) .
- Substituent Analysis : Electron-withdrawing groups (e.g., methylsulfonyl) enhance DNA intercalation, while bulky triazoles improve topoisomerase inhibition .
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for kinase targets (e.g., EGFR) .
Methodological: What quality-control protocols ensure compound purity and structural fidelity?
Answer:
- Chromatography : HPLC with C18 columns and gradient elution (MeCN/H2O) identifies impurities (<0.5%) .
- Thermal Analysis : Melting point consistency (e.g., 215–217°C for compound 6a) confirms crystallinity .
- Batch Reproducibility : Cross-validate synthetic batches via FT-IR to detect residual solvents or byproducts .
Basic: Which purification solvents and conditions are optimal for isolating this compound?
Answer:
- Solvent Pairs : Ethyl acetate/hexane (9.5:0.5) achieves baseline separation in flash chromatography .
- Recrystallization : Ethanol or methanol is preferred for high-yield crystallization (e.g., 79% yield for thiourea derivative 2a) .
- Temperature Gradients : Slow cooling from reflux minimizes amorphous precipitate formation .
Advanced: How can low yields in triazole-thioether derivatives (e.g., 6e, 33% yield) be mitigated?
Answer:
- Reagent Stoichiometry : Increase excess of thiol-containing reactants (1.5 eq.) to drive equilibrium .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during coupling steps .
- Microwave Synthesis : Shorten reaction time (30 min vs. 24 h) to reduce decomposition .
Advanced: What experimental validations are required for molecular docking predictions of biological activity?
Answer:
- Crystallographic Data : Compare predicted binding poses (e.g., compound 9c in purple) with X-ray structures of target proteins .
- Mutagenesis Studies : Validate key residues (e.g., Ser159 in 5HT1A) via alanine-scanning to confirm docking accuracy .
- IC50 Correlation : Ensure computational binding scores (e.g., Glide scores) align with in vitro inhibitory concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
